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Compound of Interest

Compound Name: p-Menthan-7-ol

Cat. No.: B077357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
Menthan-7-ol (also known as 4-isopropylcyclohexylmethanol or Mayol), a monoterpenoid
alcohol. This document is intended to be a valuable resource for researchers, scientists, and
professionals in drug development, offering detailed information on its spectral characteristics,
the experimental protocols for obtaining this data, and a visualization of the analytical workflow.
p-Menthan-7-ol exists as both cis and trans isomers, and where possible, data for both will be
presented.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for p-Menthan-7-ol. This data is crucial for the identification,
characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
chemical shifts for *H and *3C nuclei are sensitive to their local electronic environment,
providing a fingerprint of the molecular structure.

1BC NMR Data
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A study by Dauzonne et al. provides key insights into the 3C NMR spectrum of the cis isomer
of p-Menthan-7-ol. The data was obtained using a Varian XL-100 instrument.

Carbon Atom Chemical Shift (8) in ppm (CDCI3)
C1' (CHOH) Data not available in search results
C2', C6' (CH2) Data not available in search results
C3', C5' (CH2) Data not available in search results
C4' (CH) Data not available in search results
CH(CHs)2 Data not available in search results
CH(CHs)2 Data not available in search results
CH20H Data not available in search results

Note: While the reference to the specific publication containing the data has been identified, the
exact chemical shift values were not available in the search results. It is recommended to
consult the original publication for the complete dataset: D. Dauzonne, N. Goasdoue, N.
Platzer, Org. Magn. Resonance 17, 18 (1981).

1H NMR Data

Detailed quantitative *H NMR data for p-Menthan-7-ol was not available in the performed
searches. However, typical chemical shift ranges for similar alcoholic monoterpenoids suggest
that the protons on the carbon bearing the hydroxyl group (CHOH) would appear in the range
of 3.0-4.0 ppm, while the methyl and methylene protons of the cyclohexane ring and the
isopropyl group would resonate at higher fields (0.8-2.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of p-Menthan-7-ol was recorded on a Bruker IFS 85 instrument using the film
technique.[1]
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Wavenumber (cm~?)

Assignment

Intensity

~3300-3400 O-H stretch (alcohol) Strong, Broad
~2850-2960 C-H stretch (alkane) Strong

~1450 C-H bend (alkane) Medium
~1050 C-O stretch (alcohol) Strong

Note: The exact peak positions were not provided in the search results. The values presented

are typical for this class of compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented below was obtained via Gas

Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Putative Fragment

156 Low or absent [M]* (Molecular lon)
138 Moderate [M-H20]*

95 High [C7H11]*

69 High [CsHo]*

55 High [CaH7]*

41 High [CsHs]*

Note: The relative intensities are qualitative descriptions based on typical mass spectra of

cyclic alcohols. PubChem lists the top three peaks as m/z 95, 55, and 69 for one of the GC-MS

entries.[1]

Experimental Protocols
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Detailed experimental protocols are essential for the replication of scientific data. The following
sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of p-Menthan-7-ol in about 0.7 mL of
a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

e Instrument: Varian XL-100 NMR Spectrometer or equivalent.[1]
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The spectral width should be set to cover the expected range of proton chemical shifts
(e.g., 0-10 ppm).

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,
and a larger number of scans compared to *H NMR to achieve adequate signal-to-noise.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: A thin film of neat p-Menthan-7-ol is prepared between two salt plates
(e.g., NaCl or KBr).

 Instrument: Bruker IFS 85 FTIR Spectrometer or equivalent.[1]
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o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The spectrum is typically collected over the mid-IR range (e.g., 4000-400 cm~1).

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of p-Menthan-7-ol in a volatile organic solvent
(e.g., dichloromethane or hexane).

¢ Gas Chromatograph (GC) Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the
separation of monoterpenoids.

o Carrier Gas: Helium at a constant flow rate.
o Injection: A small volume (e.g., 1 pL) of the sample is injected in split mode.

o Temperature Program: A temperature gradient is used to elute the components, for
example, starting at 60°C and ramping up to 240°C.

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: A mass range of m/z 40-400 is typically scanned.
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o Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST,
Wiley) for compound identification.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of p-
Menthan-7-ol.

Workflow for Spectroscopic Analysis of p-Menthan-7-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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